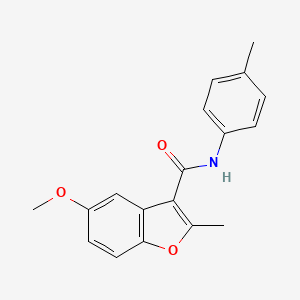

5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-4-6-13(7-5-11)19-18(20)17-12(2)22-16-9-8-14(21-3)10-15(16)17/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULDQJVCKPLADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the carboxamide group: This can be done through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Substitution reactions: Introduction of the 4-methylphenyl group can be achieved through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The carboxamide group can be hydrolyzed to form a carboxylic acid and an amine under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of viral infections such as hepatitis C. Research indicates that benzofuran derivatives may exhibit antiviral activity, making this compound a candidate for further investigation in antiviral drug development .

Neurological Research

The compound is also being explored for its neuroprotective properties. Preliminary studies suggest that it may have implications in treating neurodegenerative diseases, potentially functioning as an anti-inflammatory agent within the central nervous system. This could be particularly relevant for conditions like Alzheimer's disease and multiple sclerosis .

Anticancer Potential

Recent investigations into the anticancer properties of benzofuran derivatives have highlighted their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms through which this compound exerts these effects are still under study but may involve the modulation of signaling pathways related to cell growth and survival .

Synthesis and Derivatives

The synthesis of this compound has been documented in several patents, showcasing methods to create various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. These derivatives are essential for expanding the therapeutic potential of the parent compound .

Case Study 1: Antiviral Activity

In a study published in a peer-reviewed journal, researchers synthesized several benzofuran derivatives, including this compound, and tested their efficacy against hepatitis C virus (HCV) in vitro. The results indicated that certain derivatives exhibited significant antiviral activity, suggesting that further development could lead to new antiviral therapies .

Case Study 2: Neuroprotection

A recent animal study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that treatment with this compound reduced markers of inflammation and oxidative stress in brain tissues, supporting its potential as a therapeutic agent for neurological disorders .

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzofuran carboxamide scaffold allows for extensive modifications. Key analogs and their distinguishing features are summarized below:

Table 1: Substituent Variations in Benzofuran Carboxamides

Key Observations :

- Position 5: Methoxy (target) vs. hydroxy () or bromo ().

- Position 2 : Methyl (target) vs. fluorophenyl (). Fluorophenyl groups introduce electronegativity and π-stacking capabilities, influencing crystal packing (e.g., dihedral angles ~56° in ) .

- Carboxamide Branching : The 4-methylphenyl group in the target compound contrasts with bulkier substituents like thienylmethyl (), which may sterically hinder target binding.

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, analogs provide proxy insights:

Table 2: Drug-Likeness Parameters of Selected Analogs (Inferred from )

*Estimated based on methoxy (less polar than hydroxy in ) and methyl groups.

Key Insights :

- Methoxy and methyl groups likely confer moderate lipophilicity (log P ~3.0–3.5), balancing solubility and absorption.

- High gastrointestinal absorption is probable, as seen in analogs with similar substituents ().

Crystallographic and Packing Behavior

The methoxy group may participate in hydrogen bonding, while the 4-methylphenyl group could enhance π-stacking, similar to fluorophenyl analogs .

Biological Activity

The compound 5-methoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide (CAS Number: 929451-17-2) is a benzofuran derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H17NO3

- Molecular Weight : 299.34 g/mol

Antimicrobial Activity

Benzofuran derivatives, including the compound , have been investigated for their antimicrobial properties. Research indicates that benzofuran scaffolds exhibit significant activity against various pathogens.

- Antitubercular Activity : In studies assessing the activity against Mycobacterium tuberculosis, several benzofuran derivatives showed promising results with minimum inhibitory concentrations (MIC) in the micromolar range. For instance, compounds with specific substitutions demonstrated enhanced efficacy against drug-resistant strains .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of benzofuran derivatives. The compound this compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The mechanism by which benzofurans exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. Specific studies have shown that modifications in the benzofuran structure can lead to increased cytotoxicity against breast cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR of benzofuran derivatives indicates that certain functional groups significantly influence biological activity. For the compound in focus:

- Methoxy Group : The presence of a methoxy group at position 5 enhances lipophilicity, potentially improving membrane permeability.

- Methyl Substituents : Methyl groups at positions 2 and 4 are believed to modulate receptor interactions, enhancing binding affinity and biological response .

Study 1: Antimycobacterial Activity

A study synthesized a series of benzofuran derivatives, including this compound, and evaluated their activity against M. tuberculosis. The findings indicated that specific substitutions led to MIC values as low as 8 μg/mL for some derivatives, showcasing their potential as new antitubercular agents .

Study 2: Anticancer Efficacy

In another research effort, a group of benzofuran compounds was tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values below 10 μM, indicating significant anticancer potential. The study emphasized the importance of structural modifications in enhancing bioactivity .

Summary Table of Biological Activities

Q & A

Q. Analytical Validation :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation :

- NMR (¹H/¹³C): Key signals include the methoxy singlet (~δ 3.8 ppm), methyl groups (δ 2.3–2.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z = 325.3 g/mol for C₁₉H₁₉NO₃).

- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .

Basic: What biological activities have been reported for this compound, and what assays are used to evaluate them?

Answer:

While direct data on this compound is limited, structurally analogous benzofuran carboxamides exhibit:

- Anticancer Activity : Inhibition of cancer cell proliferation (e.g., IC₅₀ = 10–50 μM in MCF-7 breast cancer cells) via tubulin polymerization disruption or topoisomerase inhibition .

- Antioxidant Effects : Radical scavenging in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, with EC₅₀ values comparable to ascorbic acid .

- Neuroprotective Potential : Reduction of oxidative stress in neuronal cell lines (e.g., SH-SY5Y) exposed to amyloid-β peptides .

Q. Assay Methodologies :

- In Vitro Cytotoxicity : MTT assay using 72-hour exposure protocols.

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2).

- Binding Affinity : Molecular docking simulations against target proteins (e.g., EGFR kinase) .

Advanced: How do structural modifications (e.g., substituent variations) influence its pharmacological activity?

Answer:

Key structure-activity relationship (SAR) insights from related compounds:

- Methoxy Position : 5-Methoxy substitution enhances solubility and metabolic stability compared to 6- or 7-methoxy analogs .

- 4-Methylphenyl vs. 4-Fluorophenyl : The 4-methyl group improves lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration, while fluorophenyl derivatives show stronger kinase inhibition but higher cytotoxicity .

- Benzofuran Core Rigidity : Methylation at the 2-position stabilizes the planar conformation, critical for intercalation into DNA or protein binding pockets .

Q. Experimental Optimization :

- Synthetic Variants : Compare N-(4-methylphenyl) with N-(3-methoxyphenyl) or N-(4-chlorophenyl) using parallel synthesis and high-throughput screening .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and CYP450 inhibition potential .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29), serum concentrations, or incubation times.

- Solution : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity) .

Impurity Artifacts : Byproducts from incomplete coupling or oxidation during synthesis.

- Solution : Reproduce studies with HPLC-purified batches (>99% purity) and characterize impurities via LC-MS .

Solvent Effects : Activity suppression in DMSO concentrations >0.1%.

- Solution : Use vehicle controls and confirm solubility via dynamic light scattering (DLS) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to tubulin (PDB: 1SA0) or topoisomerase II (PDB: 1ZXM) over 100-ns trajectories to assess stability of hydrogen bonds with key residues (e.g., Asp26 in tubulin) .

- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like polar surface area (PSA), molar refractivity, and Hammett constants for analogs .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., BOILED-Egg model) and CYP450 metabolism .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Answer:

- Storage : -20°C in amber vials under argon atmosphere to prevent oxidation of the methoxy and amide groups.

- Stability :

- Solution Phase : Stable in DMSO for ≤6 months at -20°C; avoid freeze-thaw cycles.

- Solid Phase : Degradation <5% over 12 months when stored desiccated.

- Stability Testing : Monitor via periodic HPLC and compare retention times with freshly synthesized batches .

Advanced: What in vivo models are suitable for evaluating its therapeutic potential?

Answer:

- Xenograft Models : Subcutaneous implantation of HT-29 colon cancer cells in nude mice, with oral dosing (10–50 mg/kg/day) and tumor volume measurement via caliper .

- Pharmacodynamic Markers : ELISA quantification of serum VEGF or IL-6 levels to assess anti-angiogenic/anti-inflammatory effects.

- Toxicology : 28-day repeated-dose study in Sprague-Dawley rats, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

Research Gaps and Future Directions

- Mechanistic Elucidation : Proteomic profiling to identify off-target effects.

- Formulation Development : Nanoencapsulation to enhance bioavailability.

- Comparative Studies : Benchmark against FDA-approved benzofuran-based drugs (e.g., Amiodarone) for cardiac safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.